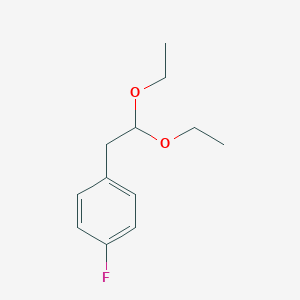

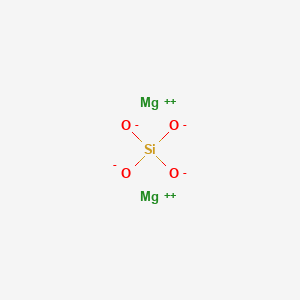

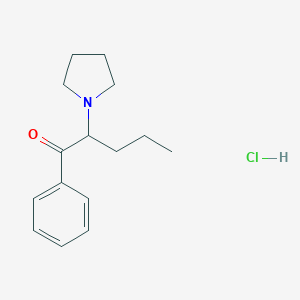

![molecular formula C13H19N3O3 B159901 N-[2-(二乙基氨基)乙基]-4-硝基苯甲酰胺 CAS No. 1664-52-4](/img/structure/B159901.png)

N-[2-(二乙基氨基)乙基]-4-硝基苯甲酰胺

描述

“N-[2-(diethylamino)ethyl]-4-nitrobenzamide” is a chemical compound that has been studied for its various properties . It is a relatively small molecule, which allows it to easily pass through cell membranes and interact with biological targets.

Synthesis Analysis

The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex .Molecular Structure Analysis

The molecular formula of “N-[2-(diethylamino)ethyl]-4-nitrobenzamide” is C13H19N3O3 . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .Chemical Reactions Analysis

The synthesis pathway for “N-[2-(diethylamino)ethyl]-4-nitrobenzamide” involves the reaction of 4-nitrobenzene-1,2-diamine with diethylamine in the presence of a suitable catalyst.Physical And Chemical Properties Analysis

“N-[2-(diethylamino)ethyl]-4-nitrobenzamide” has a molecular weight of 265.308 Da . It is stored at a temperature of 4 degrees Celsius and has a melting point of 64-65 degrees Celsius .科学研究应用

1. 药代动力学、配方和安全性

N-[2-(二乙基氨基)乙基]-4-硝基苯甲酰胺,也称为N,N-二乙基-3-甲基苯甲酰胺(DEET),是一种局部驱虫剂,对蚊子、苍蝇、跳蚤和蜱虫有效。其药代动力学涉及快速皮肤渗透和生物分布,在人类和动物体内完全代谢和排泄。DEET配方旨在延长保护持续时间,同时最大限度地减少皮肤渗透,这是产品开发中的一个关键考虑因素。尽管一般安全,但DEET在罕见情况下已被发现与毒性脑病、癫痫发作和皮炎等副作用有关(Qiu, Jun, & Mccall, 1998)。

2. 降解过程和稳定性

尼替酮,N-[2-(二乙基氨基)乙基]-4-硝基苯甲酰胺的衍生物,在较高pH值下表现出增加的稳定性。在类似人类胃液的条件下,它会分解为稳定的副产物,如2-氨基-4-(三氟甲基)苯甲酸(ATFA)和2-硝基-4-(三氟甲基)苯甲酸(NTFA),突显了理解其稳定性和降解途径的重要性(Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019)。

3. 遗传毒性评估

1-乙基-1-亚硝基脲,一种相关化合物,是一种强烈的乙基化剂,已被用于研究各种物种中的突变发生。它以诱导GC-AT转换等碱基替换而闻名,为了解类似化合物的遗传毒性和突变模式提供了见解(Shibuya & Morimoto, 1993)。

4. 环境影响和排放

了解相关化合物的环境影响,例如水产养殖系统中的一氧化氮排放和硝基化合物在各种环境中的稳定性,对评估N-[2-(二乙基氨基)乙基]-4-硝基苯甲酰胺及其衍生物的生态足迹和潜在危害至关重要(Hu, Lee, Chandran, Kim, & Khanal, 2012)。

安全和危害

The safety information for “N-[2-(diethylamino)ethyl]-4-nitrobenzamide” includes several hazard statements such as H302, H312, H315, H318, H332, H335 . These codes represent various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335).

属性

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(8-6-11)16(18)19/h5-8H,3-4,9-10H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFMPXFHVNRUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2169-41-7 (mono-hydrochloride) | |

| Record name | 4-Nitroprocainamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40168097 | |

| Record name | 4-Nitroprocainamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(diethylamino)ethyl]-4-nitrobenzamide | |

CAS RN |

1664-52-4 | |

| Record name | 4-Nitroprocainamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroprocainamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

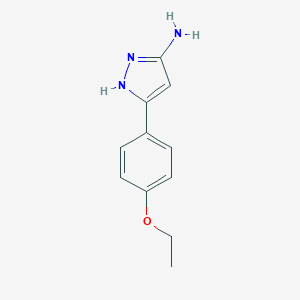

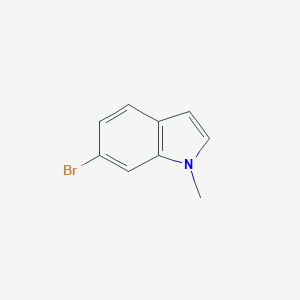

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

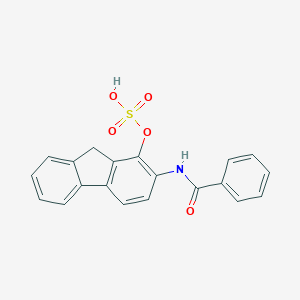

![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)